Hinokiresinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hinokiresinol can be synthesized through the coupling of phenylpropanoid monomers such as p-coumaryl alcohol and p-coumaroyl CoA . The reaction is catalyzed by this compound synthase, an enzyme that facilitates the decarboxylative rearrangement of 4-coumaryl 4-coumarate to generate (Z)-hinokiresinol with complete stereoselectivity . The reaction conditions typically involve the use of basic residues in the enzyme’s active site to mediate proton transfers and control regioselectivity and stereoselectivity .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources such as Anemarrhena asphodeloides and Chamaecyparis obtusa . The extraction process includes solvent extraction followed by purification using chromatographic techniques to isolate the desired isomer .
Chemical Reactions Analysis
Types of Reactions
Hinokiresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can yield dihydro- and tetrahydro-hinokiresinol.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro-hinokiresinol, and tetrahydro-hinokiresinol .
Scientific Research Applications
Hinokiresinol has a wide range of scientific research applications:
Mechanism of Action
Hinokiresinol exerts its effects through various molecular targets and pathways:
Estrogen Receptor Beta Agonist: This compound binds selectively to the estrogen receptor beta, modulating gene expression and cellular responses.
Cannabinoid Receptor Antagonist: It acts as a non-selective antagonist for cannabinoid receptors type 1 and type 2, modulating inflammatory responses and mitochondrial bioenergetics.
Antioxidant Activity: This compound scavenges free radicals and inhibits the production of eicosanoids and nitric oxide, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Hinokiresinol is unique among lignans due to its specific biological activities and molecular targets. Similar compounds include:
Pinoresinol: Another lignan with antioxidant and anti-inflammatory properties.
Syringaresinol: Known for its anti-cancer and anti-inflammatory activities.
Secoisolariciresinol: Exhibits estrogenic and antioxidant properties.
This compound stands out due to its dual role as an estrogen receptor beta agonist and cannabinoid receptor antagonist, providing a unique combination of biological activities .
Properties
IUPAC Name |
4-[(1E)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAUNWQYYMXIRB-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17676-24-3 | |
Record name | Hinokiresinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017676243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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